N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
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Overview
Description
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzo-fused triazole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction monitoring, and product isolation. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: The parent compound, which lacks the ethyl and carboximidamide groups.
N-methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide: A similar compound with a methyl group instead of an ethyl group.
1H-benzo[d][1,2,3]triazol-1-yl acetic acid: A derivative with an acetic acid group instead of a carboximidamide group.
Uniqueness
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1314924-36-1 |
---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.21714 |
Synonyms |
N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |
Origin of Product |
United States |
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